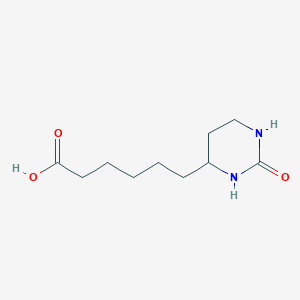![molecular formula C9H18NNaO4S B5071354 Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate](/img/structure/B5071354.png)
Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate: is a chemical compound with a molecular formula of C10H21NNaO4S . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is a derivative of ethanesulfonic acid, where the sulfonate group is attached to a hexanoyl(methyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate typically involves the reaction of ethanesulfonic acid with hexanoyl chloride and methylamine. The reaction is carried out in an aqueous medium with sodium hydroxide to neutralize the acid formed during the reaction. The general reaction scheme is as follows:
-
Reaction of ethanesulfonic acid with hexanoyl chloride:
C2H5SO3H+C6H11COCl→C6H11CO−C2H4SO3H+HCl
-
Reaction of the intermediate with methylamine:
C6H11CO−C2H4SO3H+CH3NH2→C6H11CO−C2H4SO3NHCH3+H2O
-
Neutralization with sodium hydroxide:
C6H11CO−C2H4SO3NHCH3+NaOH→C6H11CO−C2H4SO3NHCH3Na+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate can undergo oxidation reactions, particularly at the hexanoyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and sulfonic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted ethanesulfonates.
Scientific Research Applications
Chemistry:
- Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Acts as a detergent in biological assays to solubilize proteins and other biomolecules.
- Used in cell culture media to enhance cell growth and viability.
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its antimicrobial properties and potential use in disinfectants.
Industry:
- Utilized in the formulation of cleaning agents and detergents.
- Applied in the textile industry for dyeing and finishing processes.
Mechanism of Action
Molecular Targets and Pathways: Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent and emulsifier.
Pathways Involved:
Cell Membrane Interaction: The compound can interact with cell membranes, disrupting lipid bilayers and enhancing the permeability of the membrane.
Protein Solubilization: It can solubilize membrane proteins, making them accessible for biochemical assays and studies.
Comparison with Similar Compounds
- Sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate
- Sodium;2-[octanoyl(methyl)amino]ethanesulfonate
- Sodium;2-[butanoyl(methyl)amino]ethanesulfonate
Comparison:
- Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate has a moderate chain length, providing a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
- Sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate has a longer chain, offering stronger hydrophobic interactions, which can be beneficial in certain industrial applications but may reduce solubility.
- Sodium;2-[octanoyl(methyl)amino]ethanesulfonate and Sodium;2-[butanoyl(methyl)amino]ethanesulfonate have shorter chains, which may enhance solubility but reduce hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
sodium;2-[hexanoyl(methyl)amino]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S.Na/c1-3-4-5-6-9(11)10(2)7-8-15(12,13)14;/h3-8H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYARAMQXPEGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-N'-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-methyl-1,2-ethanediamine](/img/structure/B5071274.png)
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5071279.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5071298.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B5071317.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-ethylacetamide](/img/structure/B5071326.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile](/img/structure/B5071346.png)

![{3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5071351.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B5071365.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5071371.png)
![3-{5-[(3,4-dimethylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5071374.png)
![2,4-dichloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5071384.png)
